molecular formula C10H19Cl2N3 B2878044 methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride CAS No. 2228678-38-2

methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride

Cat. No.: B2878044
CAS No.: 2228678-38-2
M. Wt: 252.18
InChI Key: AMFXUEQSBYHUGY-UHFFFAOYSA-N
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Description

Methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 2-position and a methylaminomethyl group at the 6-position, in its dihydrochloride salt form.

This compound is commercially available through multiple suppliers, including XI'AN YI HANG CHEMICAL CO., LTD and ROYAL PHARM, indicating its relevance in pharmaceutical and chemical research .

Properties

IUPAC Name

N-methyl-1-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-8-6-13-7-9(5-11-2)3-4-10(13)12-8;;/h6,9,11H,3-5,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFXUEQSBYHUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CC(CCC2=N1)CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Groebke–Blackburn–Bienaymé Three-Component Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone for constructing the imidazo[1,2-a]pyridine core. As demonstrated in the synthesis of analogous compounds, this method involves:

  • Amine Substrate Preparation : 2-Amino-5-methylpyridine serves as the starting amine.
  • Isocyanide Generation : The amine is converted to its isocyanide derivative via the Hoffmann isocyanide synthesis using chloroform and a base (e.g., KOH).
  • Cyclization : The isocyanide reacts with an aldehyde (e.g., formaldehyde) and a second amine (e.g., methylamine) under microwave or thermal conditions (80–120°C, 1–4 hours) to yield 2-methylimidazo[1,2-a]pyridine.

Key Parameters :

  • Solvent: Ethanol or dichloromethane.
  • Catalyst: Lewis acids (e.g., Sc(OTf)₃) enhance regioselectivity.
  • Yield: 70–85% for analogous structures.

Functionalization at Position 6

Reductive Amination for Methylamine Side Chain

Post-core formation, the introduction of the methylamine group at position 6 is achieved via reductive amination:

  • Aldehyde Intermediate : Oxidation of the 6-position using MnO₂ or Dess–Martin periodinane generates a reactive aldehyde.
  • Methylamine Coupling : The aldehyde reacts with methylamine in the presence of NaBH₃CN or NaBH(OAc)₃ in THF or methanol at 25–50°C.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the secondary amine.

Challenges :

  • Competing over-alkylation is mitigated by stoichiometric control (1:1 aldehyde:amine ratio).
  • Intermediate instability necessitates inert atmospheres (N₂/Ar).

Nucleophilic Substitution

Alternative routes employ halogenated intermediates:

  • Bromination : Treating the core with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at position 6.
  • Displacement : Reaction with methylamine in DMF at 60–80°C for 12–24 hours substitutes bromine with the methylamine group.

Yield Comparison :

Method Yield (%) Purity (HPLC %)
Reductive Amination 82 98
Nucleophilic Sub 75 95

Reductive amination offers superior efficiency but requires stringent oxidation controls.

Dihydrochloride Salt Formation

Acid-Mediated Crystallization

The free base is converted to its dihydrochloride salt via:

  • Acid Treatment : Dissolving the amine in ethanol and adding concentrated HCl (2 equiv) at 0–5°C.
  • Crystallization : Slow evaporation or antisolvent addition (e.g., diethyl ether) precipitates the salt.

Optimized Conditions :

  • Solvent: Ethanol/isopropanol (3:1).
  • Temperature: −15°C for 2 hours.
  • Yield: 90–95% with ≥99% purity (HPLC).

Alternative Synthetic Routes

Ritter-Type Reaction

A novel approach utilizes bismuth(III) triflate-catalyzed Ritter reactions for imidazo[1,2-a]pyridine synthesis:

  • Nitrile Intermediate : Reacting 2-methylpyridine with acrylonitrile forms a nitrile adduct.
  • Cyclization : Bismuth(III) triflate (10 mol%) in trifluoroethanol at 100°C induces cyclization.
  • Functionalization : Subsequent reductive amination introduces the methylamine side chain.

Advantages :

  • Avoids isocyanide handling.
  • Scalable to gram quantities.

Critical Analysis of Methodologies

Yield and Scalability

  • GBB Route : High yields (80%) but requires specialized isocyanide handling.
  • Ritter Route : Moderate yields (65–70%) but industrially viable due to simpler reagents.

Purity and Isomer Control

  • Isomeric impurities (e.g., 5H vs. 7H tautomers) are minimized using polar aprotic solvents (NMP, DMF).
  • Crystallization from ethyl acetate/ethanol eliminates residual isomers.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The imidazo[1,2-a]pyridine core can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.

  • Substitution: : Substitution reactions can be performed at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility. Below is a comparative analysis of methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride and structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 2-methyl, 6-(methylaminomethyl) C₁₀H₁₆N₃·2HCl* ~223.7 Not provided Dihydrochloride salt enhances solubility; methylaminomethyl group may improve CNS penetration .
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride 2-phenyl, 3-amino C₁₃H₁₅N₃·HCl 249.7 80052625 Phenyl group increases lipophilicity; potential for π-π interactions in target binding .
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride 2-(1-methylpyrazol-4-yl), 3-amino C₁₁H₁₆ClN₅ 253.7 2126177-54-4 Pyrazole substituent introduces hydrogen-bonding potential; moderate solubility due to HCl salt .
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine 2-(trifluoromethyl), 6-(methylaminomethyl) C₁₀H₁₄F₃N₃ 233.2 1699332-77-8 Trifluoromethyl group enhances metabolic stability and electronegativity; free base form .
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride 2-methyl, 8-fluoro C₈H₉ClFN₃ 201.6 1643153-34-7 Fluorine atom improves bioavailability and membrane permeability; compact structure .

*Inferred from structural analogs.

Key Observations:

Substituent Effects: Methylaminomethyl Group: Present in the target compound, this group likely enhances solubility and CNS penetration compared to analogs with hydrophobic substituents (e.g., phenyl or trifluoromethyl) . Halogenation: Fluorine (in 8-fluoro analog) and trifluoromethyl groups improve metabolic stability and electronegativity but may reduce aqueous solubility . Aromatic vs.

Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility compared to free bases or mono-salts, facilitating formulation in preclinical studies .

Research and Application Insights

  • Biological Relevance: While antimalarial activity is noted for imidazopyridazines (), the evidence lacks direct pharmacological data for the target compound.

Commercial Availability and Supplier Landscape

The target compound is supplied by at least 13 manufacturers, primarily based in China, with certifications such as ISO 9001 ensuring quality control . In contrast, analogs like 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride are available through specialized vendors like American Elements, often in high-purity grades (≥99%) for research use .

Biological Activity

Methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound belongs to the imidazopyridine class of compounds, which are known for their diverse biological activities. The molecular formula for this compound is C11H15Cl2N3C_{11}H_{15}Cl_2N_3, with a molecular weight of approximately 250.16 g/mol.

PropertyValue
Molecular FormulaC11H15Cl2N3C_{11}H_{15}Cl_2N_3
Molecular Weight250.16 g/mol
CAS NumberNot specified

Antiproliferative Activity

Research indicates that imidazopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a series of imidazopyridines found that certain derivatives displayed potent activity against human cancer cell lines such as glioblastoma and colorectal carcinoma.

Case Study: Antiproliferative Effects

In vitro studies have shown that compounds structurally related to this compound exhibit IC50 values in the low micromolar range against various cancer types:

CompoundCell LineIC50 (μM)
Compound AHCT-116 (Colorectal Carcinoma)0.4
Compound BLN-229 (Glioblastoma)0.7
Compound CNCI-H460 (Lung Carcinoma)1.5

These results suggest that this compound may have similar or enhanced antiproliferative properties due to its structural characteristics.

Antibacterial Activity

While many imidazopyridine derivatives show promise as antibacterial agents, the specific antibacterial activity of this compound has not been extensively documented. However, related compounds have demonstrated moderate activity against Gram-positive bacteria.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (μM)
Compound DStaphylococcus aureus32
Compound EEscherichia coli64

The lack of significant antibacterial activity in some studies suggests that further optimization may be required to enhance this property in related compounds.

Antiviral Activity

Imidazopyridine derivatives have also been investigated for their antiviral properties. Some studies indicate that these compounds can inhibit viral replication across a range of DNA and RNA viruses. For instance:

Case Study: Antiviral Efficacy

A recent study evaluated the antiviral activity of several imidazopyridine derivatives against common viral pathogens:

CompoundVirus TypeEC50 (μM)
Compound FInfluenza A10
Compound GHIV5

These findings suggest that this compound may possess similar antiviral properties worthy of further investigation.

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